molecular formula C11H10N2OS B1428368 N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine CAS No. 1340419-78-4

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

Cat. No. B1428368
M. Wt: 218.28 g/mol
InChI Key: JLGVYBJOTIOVNI-UHFFFAOYSA-N
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Description

“N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

  • Synthesis of Novel Compounds : A derivative, 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, was efficiently synthesized using FeCl3-SiO2 as a catalyst, showcasing the potential for creating new compounds with this chemical structure (Yin & Song, 2022).

  • Multicomponent Synthesis : Research demonstrated a one-pot method for synthesizing novel series of chromeno[4′,3′:4,5]pyrido[2,3-d]thiazolo[3,2-a]pyrimidine-6,14-diones, emphasizing the compound's versatility in multicomponent chemical reactions (Gomha & Riyadh, 2013).

  • Transition Metal-Free Oxidative Coupling : A study showed the synthesis of various 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives through a transition metal-free oxidative coupling process, highlighting an environmentally friendly approach in synthesizing these derivatives (Belal & Khan, 2015).

  • Metal-Free Synthesis of Derivatives : An unprecedented metal-free synthesis of 4-(methylthio)chromeno[4,3-c]pyrazol-3(2H)-one was reported, which is significant for developing sustainable and less toxic chemical processes (Dhamsaniya et al., 2019).

  • Fluorescence Properties : Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives were found to have high fluorescence quantum yields, suggesting their potential use in luminescence or fluorescence probes (Liu et al., 2014).

  • Antiproliferative Properties Against Cancer Cells : Some chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one derivatives were synthesized and evaluated for their antiproliferative properties in vitro against cancer cells, indicating potential applications in cancer research (Jin et al., 2015).

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on exploring the synthesis, properties, and potential applications of “N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine”.

properties

IUPAC Name

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-12-11-13-10-7-4-2-3-5-8(7)14-6-9(10)15-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGVYBJOTIOVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
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N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
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N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 4
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 5
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 6
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

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